molecular formula C14H14ClFN2O3 B5365036 7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No. B5365036
M. Wt: 312.72 g/mol
InChI Key: LKAQWTTWOPTSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, also known as CF3, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). HDACs and DNMTs are involved in the regulation of gene expression, and their inhibition by this compound may lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). This compound has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using the methods described above. This compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to obtain higher yields and purity. This compound can also be modified to improve its solubility and selectivity for specific cancer cells. Furthermore, the potential of this compound as a therapeutic agent for bacterial infections should be explored. Overall, this compound has great potential for scientific research and may lead to the development of novel therapies for cancer and bacterial infections.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential applications in scientific research. This compound has been found to have anticancer, anti-inflammatory, and antimicrobial properties. It has also been shown to induce apoptosis, inhibit angiogenesis, and reduce the production of ROS and NO. This compound has several advantages for lab experiments, including its stability and low toxicity. However, it has some limitations, including its low solubility in water and potential for off-target effects. There are several future directions for the study of this compound, including further investigation of its mechanism of action and optimization of its synthesis method. Overall, this compound has great potential for scientific research and may lead to the development of novel therapies for cancer and bacterial infections.

Synthesis Methods

7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can be synthesized using various methods, including the reaction of 3-chloro-5-fluorobenzoyl chloride with 3-methyl-1-oxa-3,7-diazaspiro[4.4]nonane in the presence of a base such as triethylamine. Another method involves the reaction of 3-chloro-5-fluorobenzoic acid with 3-methyl-1-oxa-3,7-diazaspiro[4.4]nonane in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). These methods have been optimized to obtain high yields of this compound.

Scientific Research Applications

7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has shown promising results in treating bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections.

properties

IUPAC Name

7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O3/c1-17-7-14(21-13(17)20)2-3-18(8-14)12(19)9-4-10(15)6-11(16)5-9/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAQWTTWOPTSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)C(=O)C3=CC(=CC(=C3)Cl)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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